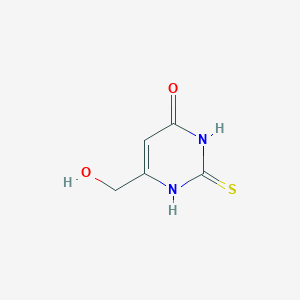

6-(Hydroxymethyl)-2-thiouracil

Description

Significance of Pyrimidine (B1678525) and Thiouracil Scaffolds in Chemical Biology

The pyrimidine ring is a fundamental component of life, forming the core structure of the nucleobases uracil (B121893), cytosine, and thymine, which are essential for the structure and function of DNA and RNA. nih.govignited.inresearchgate.net This inherent biological relevance has spurred extensive research into pyrimidine derivatives as potential therapeutic agents. ignited.inscispace.com The introduction of a sulfur atom at the C2 position of the pyrimidine ring, creating the thiouracil scaffold, significantly alters the electronic and steric properties of the molecule, leading to a broad spectrum of pharmacological activities. ekb.eg

Thiouracil derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ekb.egmdpi.com The ability of the thiouracil scaffold to interact with various biological targets, including enzymes and receptors, is a key factor driving its medicinal importance. mdpi.comresearchgate.net Furthermore, the sulfur atom provides an additional site for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities. iosrjournals.org

Research Context of 6-(Hydroxymethyl)-2-thiouracil within Uracil and Thiouracil Chemistry

Within the broader landscape of uracil and thiouracil chemistry, this compound emerges as a molecule of interest due to the presence of a reactive hydroxymethyl group at the C6 position. This functional group offers a versatile handle for further chemical transformations, enabling the synthesis of more complex derivatives.

The synthesis of 6-substituted uracil and thiouracil derivatives is a well-established area of research. For instance, 6-(arylhydroxymethyl)-5-alkyluracil derivatives have been synthesized and evaluated for their biological activities. nih.gov The introduction of substituents at the C6 position can significantly influence the molecule's interaction with biological targets. The hydroxymethyl group, in particular, can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes in biological systems.

Scope and Research Objectives for this compound

The primary research objective for this compound is to explore its chemical reactivity and potential as a building block for the synthesis of novel heterocyclic compounds with potential biological applications. The presence of the hydroxymethyl group, in conjunction with the thiouracil core, provides multiple reaction sites for derivatization.

Key research areas include:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and its derivatives, and thoroughly characterizing their structures using various spectroscopic techniques. iosrjournals.orgsdu.dkmdpi.com

Chemical Transformations: Investigating the reactivity of the hydroxymethyl group and the thiouracil ring to create a diverse range of new compounds.

Structural Analysis: Determining the three-dimensional structure of this compound and its derivatives to understand their conformational preferences and intermolecular interactions. nih.govresearchgate.net

Biological Evaluation: Screening the synthesized compounds for various biological activities to identify potential lead compounds for drug discovery. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWOEJXRQBEYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Hydroxymethyl 2 Thiouracil and Its Analogs

Direct Synthesis Approaches to 6-(Hydroxymethyl)-2-thiouracil

The direct synthesis of 6-substituted-2-thiouracils often relies on the well-established Biginelli reaction or similar condensation strategies. This typically involves the reaction of a β-keto ester with thiourea (B124793) in the presence of an acid or base catalyst. For this compound, the corresponding β-keto ester, ethyl 4-hydroxy-3-oxobutanoate, would be the required starting material. The general principle involves the condensation of thiourea with a 1,3-dicarbonyl compound. An alternative approach involves reacting an ester of acetic acid with an ester of formic acid and an alkali metal alcoholate to produce an alkali metal formylacetic ester, which is then reacted with thiourea. google.com

While specific literature detailing the direct one-pot synthesis of this compound is not extensively covered in the provided results, related syntheses provide a template. For instance, the condensation of ethyl acetoacetate (B1235776) with S-alkylisothiouronium salts in the presence of a base like ethanolic potassium hydroxide (B78521) is a known method to produce 6-methyl-2-(alkylthio)pyrimidin-4(3H)-ones. researchgate.net Adapting this by using a starting ester with a protected hydroxymethyl group could yield the desired product.

Precursor-Based Synthetic Routes to Thiouracil Derivatives

6-Amino-2-thiouracil (B86922) is a versatile and widely used precursor for the synthesis of a broad range of fused and substituted pyrimidine (B1678525) derivatives. nih.govontosight.ainih.gov Its amino group provides a reactive handle for various chemical transformations.

For example, 6-amino-2-thiouracil can be condensed with aromatic aldehydes to form azomethine derivatives. These intermediates can then undergo [4+2] cycloaddition reactions with enaminones or enaminonitriles to construct condensed pyrimidine systems. nih.govresearchgate.net This highlights the utility of 6-amino-2-thiouracil in building complex heterocyclic scaffolds. nih.gov

Furthermore, the amino group can be diazotized and subsequently replaced, or it can be modified to introduce other functionalities. While not a direct route to this compound, these methods are fundamental for creating a library of analogs. The synthesis of 6-anilino-2-thiouracils, for example, starts from related precursors and demonstrates the modification possibilities at the 6-position. nih.gov

The table below summarizes some reactions starting from 6-amino-2-thiouracil.

| Starting Material | Reagent(s) | Product Type | Reference |

| 6-Amino-2-thiouracil | Aromatic aldehydes | Azomethine derivatives | nih.gov |

| Azomethine derivatives | Enaminones, Enaminonitriles | Condensed pyrimidines | nih.gov |

| Azomethine derivatives | Acetylene derivatives | Pyrido[2,3-d]pyrimidines | nih.gov |

| 6-Amino-2-thiouracil | Chloroacetyl chloride, then hydrazine (B178648) hydrate | Hydrazide derivatives for further functionalization | iosrjournals.org |

| 6-Amino-2-thiouracil | Methyl iodide, K2CO3 | 6-Amino-2-methylthiouracil | scirp.org |

Synthesizing thiouracil derivatives from their uracil (B121893) counterparts is another viable strategy. This typically involves a thionation reaction, where a carbonyl group is converted into a thiocarbonyl group, often using reagents like Lawesson's reagent or phosphorus pentasulfide.

A more direct approach starts with functionalized uracil precursors to build the desired thiouracil. For instance, 5-hydroxymethyluracil (B14597) can serve as a starting point for creating more complex molecules. mdpi.compreprints.orgencyclopedia.pub A notable synthesis involves the preparation of 5-hydroxymethyl-4-thiouracil from 4-thiouracil (B160184) and paraformaldehyde. dergipark.org.tr This reaction demonstrates the direct introduction of a hydroxymethyl group onto a pre-existing thiouracil ring, albeit at the 5-position.

Similarly, 6-(arylhydroxymethyl)-5-alkyluracil derivatives have been synthesized via lithiation of 5-alkyluracil derivatives followed by reaction with an aryl aldehyde. nih.gov Subsequent thionation of such intermediates could provide a pathway to the corresponding 2-thiouracil (B1096) analogs.

| Precursor | Reagent(s) | Product | Key Transformation | Reference |

| 4-Thiouracil | Paraformaldehyde | 5-Hydroxymethyl-4-thiouracil | Hydroxymethylation | dergipark.org.tr |

| 5-Ethyluracil derivatives | LDA, Aryl aldehyde | 6-(Arylhydroxymethyl)-5-ethyluracil | C-6 functionalization | nih.gov |

| 5-Isopropyl-2-thiouracil derivatives | LDA, Aryl aldehyde | 6-(Arylhydroxymethyl)-5-isopropyluracil (after hydrolysis of thione) | C-6 functionalization | nih.gov |

| 6-(Chloromethyl)uracil | NaN3 | 6-(Azidomethyl)uracil | Azide substitution | mdpi.com |

Stereoselective Synthesis Methodologies for Hydroxymethyl-Substituted Pyrimidines

When the hydroxymethyl group is part of a larger, chiral substituent, such as in nucleoside analogs, stereoselectivity becomes crucial. Methodologies have been developed to control the stereochemistry of hydroxymethyl-substituted pyrimidines.

One key strategy involves the stereoselective Grignard reaction on a suitable sugar-derived aldehyde to introduce a vinyl group, which is then converted into a hydroxymethyl group. nih.govkstudy.com This approach has been successfully used to synthesize 3'-C-hydroxymethyl-substituted pyrimidine and purine (B94841) nucleosides. nih.gov

Another powerful technique is the Diels-Alder reaction to construct the core ring system with defined stereochemistry. For example, the reaction of a dienophile with Danishefsky's diene can build a six-membered ring, which can then be further elaborated. A subsequent reductive rearrangement and introduction of the base can lead to stereochemically defined carbocyclic nucleosides with hydroxymethyl substituents. acs.org The Boekelheide rearrangement of pyrimidine N-oxides, particularly using trifluoroacetic anhydride, can also directly furnish 4-hydroxymethyl-substituted pyrimidine derivatives. researchgate.netthieme-connect.com

Catalytic Methodologies in Thiouracil Synthesis

Catalysis plays a significant role in modern synthetic chemistry, offering efficient and selective routes to complex molecules, including thiouracil derivatives.

Metal Catalysis : Palladium-catalyzed reactions are versatile tools in pyrimidine chemistry. For instance, Pd-catalyzed hydrogenolysis has been employed in the synthesis of 5-alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives, which are precursors to biologically active compounds. nih.gov Copper-catalyzed reactions, such as the Sonogashira coupling of bromo-substituted pyrimidines with alkynes, are also used to functionalize the pyrimidine core. sdu.dk

Organocatalysis : Chiral thioureas, derived from cinchona alkaloids or other chiral amines, have emerged as powerful organocatalysts for various asymmetric reactions. nih.gov While not directly applied to the synthesis of this compound in the provided results, their ability to catalyze reactions like Michael additions and cyanosilylations demonstrates their potential for the stereoselective synthesis of functionalized pyrimidine precursors. nih.gov

Base Catalysis : Simple base catalysis is fundamental in many classical pyrimidine syntheses. The use of potassium carbonate as a mild base under green conditions (e.g., grinding or using solvents like PEG-600) for the S-alkylation of 6-methyl-2-thiouracil represents an environmentally friendly approach. researchgate.net Sodium methoxide (B1231860) is also commonly used for cyclization and deprotection steps in the synthesis of thiouracil nucleosides. scirp.org

Enzymatic/Biocatalysis : While not a synthetic method in the traditional sense, the study of how these compounds interact with enzymes like iodothyronine deiodinase reveals the importance of their structure for biological (catalytic) recognition. nih.gov This knowledge can, in turn, inform the design of new synthetic targets with specific biological activities.

Chemical Modifications and Derivatization of the 6 Hydroxymethyl 2 Thiouracil Scaffold

Functional Group Transformations at the Hydroxymethyl Moiety

The hydroxymethyl group at the C6 position is a primary site for functionalization, allowing for a range of chemical transformations.

Oxidation: The hydroxymethyl group can be selectively oxidized to a carboxyl group. For instance, nickel peroxide has been demonstrated as a selective oxidant for converting 6-hydroxymethyluracils into the corresponding orotic acids. publish.csiro.au This process can also be applied to 6-hydroxymethyl-2-thiouracils, where the use of two equivalents of nickel peroxide allows for the selective oxidation of the hydroxymethyl group without affecting the 2-thione group, resulting in the formation of 1-substituted 2-thioorotic acids. publish.csiro.au

Esterification: The synthesis of esters from the hydroxymethyl group is another common modification. This can be achieved through various esterification methods, often involving the reaction of the alcohol with a carboxylic acid or its derivative. organic-chemistry.org

Etherification: The formation of ethers at the hydroxymethyl position provides another avenue for structural diversification. This can be accomplished through reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide.

Modifications on the Thiouracil Ring System

The thiouracil ring itself offers several positions for modification, primarily at the sulfur and nitrogen atoms.

S-Alkylation: The sulfur atom at the C2 position is a soft nucleophile and readily undergoes S-alkylation with various alkylating agents. ekb.eg This reaction is often carried out in the presence of a base. For example, the reaction of 6-methyl-2-thiouracil with chloroacetyl chloride in an alkaline medium yields S-chloroacetyl-6-methyl-2-thiouracil. iosrjournals.org Similarly, S-alkylation of 5-alkyl-6-(arylmethyl)-2-thiouracils with 2-bromoacetaldehyde acetals or allyl bromide has been reported. nih.gov The alkylation can also be achieved under green chemistry conditions, such as grinding the reactants together or using solvents like ethanol (B145695) or PEG-600. researchgate.net

N-Alkylation: Alkylation can also occur at the nitrogen atoms of the pyrimidine (B1678525) ring. ekb.eg The regioselectivity of N-alkylation versus O-alkylation in ambident pyrimidin-4(3H)-ones can be influenced by the solvent, with polar aprotic solvents favoring O-alkylation and weakly polar solvents like dioxane favoring N-alkylation. researchgate.net Mechanochemical methods, such as ball milling, have also been successfully employed for the N-alkylation of imide derivatives, offering a solvent-free alternative to classical solution-based methods. beilstein-journals.org

Halogenation: While not as commonly reported for the 6-(hydroxymethyl)-2-thiouracil scaffold specifically, halogenation of the pyrimidine ring is a known modification for related structures.

Formation of Condensed Pyrimidine Derivatives

A significant area of derivatization involves the formation of fused heterocyclic systems, which can lead to compounds with novel three-dimensional structures and biological activities.

Thiazolo[3,2-a]pyrimidinones: A common strategy involves the reaction of 2-thiouracil (B1096) derivatives to form condensed thiazolo[3,2-a]pyrimidinone systems. This is often achieved through the S-alkylation of the thiouracil with a bifunctional reagent, followed by intramolecular cyclization. mdpi.com For example, S-alkylation with phenacyl halides followed by cyclization in concentrated sulfuric acid yields 5H-thiazolo[3,2-a]pyrimidin-5-ones. mdpi.com Another approach involves the reaction of 3-allyl-2-thiouracils with iodine monochloride, leading to the formation of 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org Palladium-catalyzed Sonogashira coupling reactions have also been utilized to synthesize 3-benzyl-substituted 7H-thiazolo[3,2-a]pyrimidine-7-ones from 2-propargylmercaptouracil. scispace.com

The following table summarizes some examples of condensed pyrimidine derivatives synthesized from thiouracil precursors:

| Starting Material | Reagents | Product | Reference |

| 6-Ethylthiouracil | Bromoacetic acid, Aldehyde | 2-Arylidene-thiazolo[3,2-a]pyrimidines | rsc.org |

| 5-Alkyl-6-(arylmethyl)-2-thiouracils | 2-Bromoacetaldehyde acetals, TMS triflate | 2,3-Dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones | nih.gov |

| 6-Substituted anilino-2-thiouracils | Phenacyl halides, H₂SO₄ | 7-(Substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones | mdpi.com |

| 3-Allyl-2-thiouracils | Iodine monochloride | 2-(Iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-ones | clockss.org |

| 2-Mercaptopropargylpyrimidone | Aryl iodides, Pd catalyst, CuI | 3-Benzyl-substituted 7H-thiazolo[3,2-a]pyrimidine-7-ones | scispace.com |

Strategies for Generating Novel Analogs and Libraries

The development of novel analogs and compound libraries based on the this compound scaffold is crucial for drug discovery and other applications.

Combinatorial Chemistry: The reactivity of the scaffold at multiple positions makes it well-suited for combinatorial approaches. By systematically varying the substituents at the hydroxymethyl group, the sulfur atom, and the ring nitrogens, large libraries of analogs can be generated. For example, a library of S-substituted thiouracils can be created by reacting the parent compound with a diverse set of alkylating agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: The generation of analog libraries allows for systematic SAR studies. For instance, replacing the C4-carbonyl group of 6-n-propyl-2-thiouracil with a chloro group or a p-acetyl aniline (B41778) side chain has been explored to target hydrophobic interactions in its binding site. nih.gov

Solid-Phase Synthesis: Solid-phase synthesis techniques can be employed for the efficient generation of compound libraries. For example, N-alkylation of resin-bound amino acids with protected alkyl halides can be used to synthesize peptidomimetics and other bioactive compounds. google.com

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Detailed experimental FT-IR and FT-Raman spectra for 6-(Hydroxymethyl)-2-thiouracil, including tables of fundamental vibrations and assignments, are not present in the surveyed literature. Consequently, an analysis of deuteration effects and a correlation of vibrational modes with the specific molecular conformation of this compound cannot be constructed from empirical data. While theoretical and experimental vibrational studies have been conducted on analogous molecules like 2-thiouracil (B1096) and 6-methyl-2-thiouracil, this information cannot be directly extrapolated to definitively characterize this compound without introducing speculation beyond the scope of this article. researchgate.netresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature. Similarly, advanced 2D NMR studies (such as COSY, DEPT, HMBC, and HMQC) that would provide comprehensive structural elucidation through the mapping of proton-proton and proton-carbon correlations have not been reported for this specific compound. uvic.caemerypharma.comcolumbia.edugithub.io While NMR is a powerful tool for the structural analysis of thiourea (B124793) derivatives, the absence of published spectra for this compound precludes a detailed discussion of its NMR characteristics. scirp.orgencyclopedia.pub

Electronic Spectroscopy (UV-Vis)

Experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values for this compound, are not documented in the available scientific papers. Such data is crucial for understanding the electronic transitions within the molecule. Although UV-Vis spectra of related thiouracil derivatives have been reported, this information is not specific to the title compound. mdpi.comencyclopedia.pub

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. scispace.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. mjcce.org.mknih.gov It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 6-(hydroxymethyl)-2-thiouracil, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles of its most stable conformer(s). mdpi.commjcce.org.mkrsc.org This analysis is crucial as the geometry of the molecule dictates many of its physical and chemical properties.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electrons within the molecule. This information is fundamental to understanding its stability and reactivity.

Wave Function Theory (WFT) Applications for Enhanced Accuracy

While DFT is widely used, Wave Function Theory (WFT) methods, such as Møller-Plesset perturbation theory (e.g., MP2), can offer higher accuracy for certain properties, albeit at a greater computational expense. These methods are sometimes employed to refine the results obtained from DFT, particularly for calculating interaction energies and electronic properties where electron correlation effects are critical. For a comprehensive understanding of this compound, WFT calculations could be used to validate the DFT-optimized geometries and provide more precise electronic energy values.

Electronic Properties and Reactivity Descriptors

From the electronic structure calculated by DFT or WFT, various properties and reactivity descriptors can be derived to predict the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, FMO analysis would identify the regions of the molecule associated with the HOMO and LUMO, thus predicting the sites for nucleophilic and electrophilic attack.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar compounds, is presented below.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -1.5 to -0.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Note: These are estimated values based on studies of related thiouracil derivatives and are not from direct calculations on this compound. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. numberanalytics.com It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which signifies hyperconjugative interactions that contribute to the molecule's stability. mdpi.commjcce.org.mk

For this compound, NBO analysis would quantify the stabilization energies associated with these charge transfer interactions. For instance, it could reveal interactions between the lone pairs of electrons on the oxygen, nitrogen, and sulfur atoms and the antibonding orbitals of adjacent bonds. This information helps in understanding the intramolecular charge distribution and the relative importance of different resonance structures.

A representative table of NBO analysis findings might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-S) | ~5-10 |

| LP(1) O7 | σ(C6-C7) | ~2-5 |

| LP(2) S | π*(C2-N1) | ~15-25 |

| Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. libretexts.orgresearchgate.netsobereva.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. mdpi.comrsc.org

For this compound, the MEP map would likely show negative potential around the sulfur and oxygen atoms, as well as the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as likely sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms of the hydroxyl and amine groups, suggesting their susceptibility to nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions, including hydrogen bonding.

Concluding Remarks

While direct computational studies on this compound are not currently available in the published literature, the established methodologies of computational and theoretical chemistry provide a clear roadmap for how such an investigation would be conducted. Through DFT and WFT calculations, followed by FMO, NBO, and MEP analyses, a comprehensive understanding of the molecule's structure, stability, and reactivity can be achieved. Future computational work on this specific compound is necessary to provide the detailed, quantitative data required for a complete scientific assessment.

Fukui Functions for Predicting Chemical Selectivity

Fukui functions are essential tools in computational chemistry, derived from density functional theory (DFT), to predict the most reactive sites within a molecule. wikipedia.org These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying electrophilic and nucleophilic centers. wikipedia.org For a given atom in a molecule, condensed Fukui functions help predict where it is most susceptible to attack.

In the context of this compound, computational studies on similar pyrimidine and thiouracil derivatives allow for the prediction of its chemical selectivity. mjcce.org.mkresearchgate.net The molecule possesses several potential reactive sites: the nitrogen atoms (N1, N3), the exocyclic oxygen atom of the carbonyl group, the oxygen atom of the hydroxymethyl group, and the sulfur atom.

Theoretical calculations predict the susceptibility of these sites to different types of chemical attacks:

Electrophilic Attack: An electrophile will most likely target the site with the highest value of ƒ-, which corresponds to the region where an electron is most easily removed (the HOMO). For thiouracil derivatives, the sulfur atom is often a primary site for electrophilic attack due to its high polarizability and the presence of lone pair electrons.

Nucleophilic Attack: A nucleophile will preferentially attack the site with the highest value of ƒ+, corresponding to the region most favorable for accepting an electron (the LUMO). In the this compound ring, the carbon atoms, particularly C2 (bonded to sulfur) and C4 (bonded to oxygen), are likely sites for nucleophilic attack.

Radical Attack: Radical attacks are predicted to occur at sites with a high value of ƒ⁰.

The electron density-based local reactivity descriptors, such as Fukui functions, are calculated to elucidate the chemical selectivity and reactive sites within the molecule. mjcce.org.mk

Table 1: Predicted Reactive Sites in this compound based on Fukui Functions

| Atomic Site | Predicted Reactivity | Rationale |

| S-atom (C2) | High susceptibility to electrophilic attack | High polarizability and available lone pair electrons. |

| O-atom (C4) | Susceptible to electrophilic attack | Lone pair electrons available for donation. |

| N1 and N3 atoms | Potential for electrophilic attack | Lone pair electrons, though aromaticity may reduce reactivity. |

| C2 and C4 atoms | Susceptible to nucleophilic attack | Electron deficiency due to adjacent electronegative S and O atoms. |

| Hydroxymethyl O-atom | Potential for electrophilic attack | Available lone pair electrons. |

This table is generated based on theoretical principles and data from related thiouracil derivatives.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in modern technologies like optical data storage and telecommunications. nih.govacs.org Organic molecules, particularly those with extensive π-electron systems and donor-acceptor groups, often exhibit significant NLO properties. acs.orgnih.gov These properties arise from the interaction of the material with an intense electromagnetic field, such as a laser beam, leading to changes in the light's frequency or phase. mdpi.com

Computational chemistry provides a powerful tool for predicting the NLO response of molecules. nih.gov The key parameters are the polarizability (α) and the first (β) and third-order (γ) hyperpolarizabilities. For centrosymmetric molecules, the first hyperpolarizability (β) is zero, and the dominant NLO response is described by the third-order hyperpolarizability (γ). Thiouracil derivatives are being investigated for their NLO potential. nih.govresearchgate.net

Quantum chemical studies on related acyl thiourea (B124793) derivatives have shown that molecular structure heavily influences NLO properties. nih.gov For instance, third-order NLO polarizability calculations on similar compounds have yielded significant average static γ amplitudes, indicating their potential as efficient NLO materials. nih.govresearchgate.net The presence of donor and acceptor groups connected by a π-conjugated system facilitates intramolecular charge transfer (ICT), which is a key factor in enhancing the NLO response. nih.gov

In this compound, the thiocarbonyl group (C=S) can act as an acceptor, while the hydroxymethyl group and the ring nitrogen atoms can function as donors. This donor-acceptor arrangement within the π-conjugated pyrimidine ring suggests that the compound may possess NLO properties. DFT calculations combined with a finite field approach are typically used to compute the third-order NLO polarizability. nih.gov

Table 2: Comparison of Calculated Third-Order NLO Polarizability (γ) for Related Compounds

| Compound | Method | Average γ amplitude (x 10⁻³⁶ esu) | Reference |

| BTCC | DFT | 27.30 | nih.govresearchgate.net |

| MBTB | DFT | 102.91 | nih.govresearchgate.net |

| Urea (reference) | DFT | ~0.4-0.8 | acs.org |

This table presents data for acyl thiourea derivatives (BTCC and MBTB) to provide context for the potential NLO properties of thiouracil compounds. The specific γ value for this compound is not available in the provided search results.

Thermodynamic and Stability Analyses

Thermochemical Parameters and Bond Dissociation Energies

The thermodynamic stability of a compound is crucial for understanding its behavior and potential applications. Key parameters include the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of sublimation (ΔcrgH°). Experimental techniques like rotating bomb combustion calorimetry and the Knudsen effusion method are used to determine these values for related compounds like 6-propyl-2-thiouracil. researchgate.net

For instance, the standard molar enthalpy of formation in the gaseous phase for 6-propyl-2-thiouracil was determined to be –(142.5 ± 1.9) kJ·mol−1. researchgate.net Such data for a series of related pyrimidine derivatives allows for the development of structure-energy relationships. researchgate.net

Table 3: Experimental Thermochemical Data for Related Thiouracil Derivatives (T = 298.15 K)

| Compound | Molar Enthalpy of Combustion (crystalline, kJ·mol⁻¹) | Molar Enthalpy of Sublimation (kJ·mol⁻¹) | Molar Enthalpy of Formation (gas, kJ·mol⁻¹) | Reference |

| 2-Thiouracil (B1096) | -2441.8 ± 0.8 | 148.9 ± 1.2 | -39.3 ± 1.4 | researchgate.net |

| 6-Methyl-2-thiouracil | -3085.6 ± 0.8 | 147.2 ± 1.2 | -93.8 ± 1.4 | researchgate.net |

| 6-Propyl-2-thiouracil | -4382.0 ± 1.0 | 129.7 ± 1.2 | -142.5 ± 1.9 | researchgate.net |

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically break a specific bond. libretexts.org It is a fundamental measure of bond strength and is critical for predicting the stability of a molecule and its likely degradation pathways, particularly those involving radical reactions. DFT calculations are widely used to predict BDEs. nih.gov For this compound, the key bonds are the O-H in the hydroxymethyl group and the N-H bonds in the pyrimidine ring.

Computational studies on substituted phenols and other aromatic systems provide a framework for estimating these values. nih.govmdpi.com

O-H Bond: The BDE of the O-H bond in the hydroxymethyl group is expected to be comparable to that of primary alcohols.

N-H Bonds: The N-H bonds in the uracil (B121893) ring are relatively strong. Their BDEs are influenced by the stability of the resulting nitrogen-centered radical.

C-H Bonds: The C-H bond of the methylene (B1212753) bridge is typically weaker than aromatic or vinylic C-H bonds.

Accurate BDE values are crucial for understanding reactions involving hydrogen atom transfer (HAT), which are common in oxidative degradation processes. nih.gov

Theoretical Predictions of Degradation Pathways (e.g., Oxidation, Hydrolysis)

Thiouracil derivatives can undergo degradation through various pathways, including oxidation and hydrolysis. Theoretical studies, complemented by experimental observations on related compounds, help elucidate these mechanisms.

Oxidation: The sulfur atom in 2-thiouracil is particularly susceptible to oxidation. mdpi.com Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) can lead to a stepwise oxidation of the sulfur atom, forming sulfenic (R-SOH), sulfinic (R-SO₂H), and finally sulfonic (R-SO₃H) acid derivatives. mdpi.com These intermediates can be unstable. For example, the sulfinic acid can undergo further reactions, potentially leading to desulfurization and the formation of uracil or other pyrimidinone derivatives. mdpi.com The hydroxymethyl group at the C6 position can also be oxidized to a formyl group and subsequently to a carboxyl group. researchgate.net

Hydrolysis: Hydrolysis of the thiouracil ring can occur under certain conditions, though it is generally stable. Theoretical studies can model the reaction pathways for hydrolytic cleavage of the amide-like bonds within the pyrimidine ring. Furthermore, hydrolysis of oxidized intermediates, such as the seleninic acid analog of thiouracil, has been shown to yield uracil. mdpi.com

Computational models can predict the transition states and energy barriers for these degradation reactions, providing a detailed picture of the compound's stability under various chemical environments.

Coordination Chemistry of 6 Hydroxymethyl 2 Thiouracil and Its Derivatives

Synthesis of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with 6-(hydroxymethyl)-2-thiouracil and its close analogs, such as 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, has been successfully achieved with a variety of transition and main group metals. The general approach involves the reaction of a metal salt with the thiouracil derivative in a suitable solvent system.

For instance, new complexes of copper(II) and palladium(II) with 6-methyl-2-thiouracil (L1) and 6-propyl-2-thiouracil (L2) have been synthesized by mixing aqueous solutions of the metal salts (e.g., Cu(CH₃COO)₂·H₂O or Pd(NO₃)₂·H₂O) with the respective ligand dissolved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and an aqueous sodium hydroxide (B78521) solution. mdpi.compreprints.org The typical molar ratio for these syntheses is 1:4:2 for metal:ligand:NaOH. mdpi.compreprints.org The resulting complexes often exhibit limited solubility in common organic solvents, suggesting the formation of polymeric structures. mdpi.com

Ruthenium(II) complexes have also been prepared, showcasing the versatility of these ligands in coordinating with different transition metals. researchgate.net Furthermore, novel mixed-ligand peroxo complexes of vanadium(V) have been isolated from aqueous solutions containing vanadate, peroxide, and thiouracil derivatives like 2-thiouracil (B1096) and 6-methyl-2-thiouracil. tandfonline.com Research has also documented the synthesis of complexes with other metal ions, including Co(II), Ni(II), and Zn(II), with various substituted uracils, including 5-hydroxymethyluracil (B14597). encyclopedia.pub

Characterization of Coordination Compounds

A comprehensive suite of analytical techniques is employed to elucidate the structure, bonding, and stability of the coordination compounds formed by this compound and its derivatives.

Spectroscopic Probes of Metal-Ligand Interactions (e.g., IR, UV-Vis, NMR, EPR, Mössbauer Spectroscopy)

Spectroscopic methods are fundamental in determining how the metal ion interacts with the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial insights into the coordination sites of the ligand. A comparison of the IR spectra of the free ligand and its metal complexes reveals shifts in the characteristic vibrational frequencies. For instance, in the complexes of 6-methyl-2-thiouracil, the bands associated with the N-H stretching vibrations often remain at similar frequencies, while the ν(C=S) band may shift, indicating the involvement of the sulfur atom in coordination. preprints.org The positions of the carbonyl ν(C=O) bands are also monitored to check for the participation of the oxygen atom in bonding. preprints.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra in the UV-Vis region are used to study the d-d electronic transitions within the metal center and charge-transfer bands between the metal and the ligand. These spectra help in inferring the coordination geometry of the metal ion in the complex. For example, the UV-Vis spectra of Cu(II) complexes with thiouracil derivatives have been used to suggest their geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying these complexes in solution. In the ¹H NMR spectrum of 6-methyl-2-thiouracil, characteristic signals for the N1-H, N3-H, C5-H, and methyl protons are observed. researchgate.netresearchgate.net Upon complexation, these signals may shift or broaden, providing evidence of the ligand's interaction with the metal. Similarly, the ¹³C NMR spectra show shifts in the resonances of the C=S, C=O, and other ring carbons upon coordination, which helps in identifying the binding sites. mdpi.comtandfonline.com For a definitive assignment of NMR signals, various 2D techniques such as ¹H-¹H COSY, HMBC, and HMQC are often employed. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) and V(IV). The EPR spectra provide information about the oxidation state and the local environment of the metal ion.

Mössbauer Spectroscopy: For complexes containing specific isotopes, such as ⁵⁷Fe, Mössbauer spectroscopy can be a valuable tool. It has been used to characterize the coordination environment of iron(III) complexes with thiouracil derivatives. preprints.org

Table 1: Selected Spectroscopic Data for Metal Complexes of 6-Methyl-2-Thiouracil (L1)

| Complex | Technique | Key Observations | Reference |

|---|---|---|---|

| Cu(II)L1 | IR (cm⁻¹) | Shifts in ν(C=S) band suggest S-coordination. | preprints.org |

| Pd(II)L1 | ¹H NMR (ppm) | Changes in chemical shifts of N-H and C5-H protons. | researchgate.net |

| Pd(II)L1 | ¹³C NMR (ppm) | Shift in the C=S resonance indicates coordination. | mdpi.com |

| V(V)O(O₂)L1 | IR (cm⁻¹) | Indicates coordination through N(3) and S atoms. | tandfonline.com |

X-ray Structural Analysis of Metal Complexes

For example, the crystal structure of a zinc(II) complex with 6-amino-2-thiouracil (B86922), [Zn(6-amino-2-thiouracil)₂H₂O]·2H₂O, shows that the ligand acts as a bidentate chelate, coordinating through the sulfur atom and the N1 atom of the pyrimidine (B1678525) ring. encyclopedia.pubpreprints.org In another example, a tungsten complex, W(CO)₅(6-methyl-2-thiouracil), demonstrates coordination through the exocyclic sulfur atom. preprints.org The structure of a rhenium(I) complex, [ReCl(CO)₃(DANU)]·CH₃CN (where DANU is a related pyrimidine derivative), reveals a distorted octahedral geometry with the ligand coordinating in a bidentate fashion through the N5 and O4 atoms. encyclopedia.pubpreprints.org These examples highlight the structural diversity and the various possible coordination modes that these ligands can adopt.

Thermal Stability and Decomposition Pathways of Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the metal complexes and to determine their decomposition patterns. researchgate.net The TGA curves show weight loss at different temperature ranges, which can be correlated with the loss of solvent molecules (like water) and the decomposition of the organic ligand. researchgate.netijmra.us

For instance, the thermal analysis of vanadium(V) peroxo complexes with 6-methyl-2-thiouracil has been reported. tandfonline.com Typically, the initial weight loss corresponds to the removal of hydrated or coordinated water molecules. Subsequent decomposition steps at higher temperatures involve the breakdown of the thiouracil ligand, ultimately leaving a metal oxide residue. researchgate.netresearchgate.net The data from these analyses are crucial for understanding the thermal stability of the complexes. scirp.org

Elucidation of Coordination Modes and Binding Sites (e.g., S, N, O-donor atoms)

This compound is a polyfunctional ligand with several potential coordination sites: the two nitrogen atoms of the pyrimidine ring (N1 and N3), the exocyclic sulfur atom (S2), the carbonyl oxygen atom (O4), and the oxygen atom of the hydroxymethyl group at the C6 position. This multiplicity of donor sites allows for a rich coordination chemistry, with the ligand able to act in a monodentate, bidentate, or bridging fashion. preprints.org

The choice of the coordination site is influenced by several factors, including the nature of the metal ion, the pH of the reaction medium, and the presence of other ligands.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination through the sulfur atom is common, as seen in complexes of Ru(II), Pd(II), and Pt(II). mdpi.com Monodentate coordination through the N3 atom has also been suggested for some Pd(II) complexes. mdpi.com

Bidentate Chelation: The ligand can form a chelate ring by coordinating through two donor atoms simultaneously. Common chelation modes include (S, N1) and (S, N3) coordination. For example, vanadium(V) complexes are reported to coordinate through the N3 and S atoms. tandfonline.com The (O4, N3) chelation mode is also a possibility.

Bridging Coordination: In polymeric complexes, the ligand can act as a bridge, connecting two or more metal centers. This can occur through different combinations of its donor atoms. preprints.org

The presence of the hydroxymethyl group in this compound introduces an additional potential O-donor site, which could participate in coordination, further increasing the structural possibilities compared to its 6-methyl analog.

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of these metal complexes. sathyabama.ac.in It provides information on the stability of different oxidation states of the metal ion within the complex and can shed light on the electron transfer processes. researchgate.net

Studies on vanadium peroxo complexes with 2-thiouracil and 6-methyl-2-thiouracil have shown that these complexes are less stable with respect to reduction compared to other VO₂⁺ complexes. tandfonline.com The cyclic voltammograms of some copper complexes have been investigated to understand their redox behavior, which is often characterized by a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) couple. researchgate.net The electrochemical behavior is influenced by the coordination environment, and thus, CV can be a sensitive probe of the metal-ligand interactions. The electrode process can be diffusion-controlled or influenced by the adsorption of the complex onto the electrode surface. researchgate.net

Molecular Interactions and Biochemical Mechanisms

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the binding of a ligand to a protein at an atomic level. These methods can provide insights into the binding poses, interaction profiles, and affinities, thereby helping to identify potential biological targets.

The binding of 6-propyl-2-thiouracil to human serum albumin (HSA) has been studied, indicating that the alkyl substituent at the 6-position plays a role in the binding affinity. This suggests that the nature of the substituent at this position is a critical determinant of protein interaction. The hydroxyl group in 6-(Hydroxymethyl)-2-thiouracil would offer a different type of interaction, primarily through hydrogen bonding, compared to the hydrophobic interactions of an alkyl group.

The prediction of binding affinity is a key outcome of molecular docking and free energy calculation methods. For various thiouracil derivatives, these predictions have guided the identification of potential biological targets, including enzymes and receptors involved in cancer and infectious diseases. Based on the known biological activities of the thiouracil class of compounds, potential targets for this compound could include:

Thymidylate Synthase: As a key enzyme in the de novo synthesis of dTMP, it is a well-established target for anticancer drugs. The structural similarity to other thiouracil derivatives that inhibit this enzyme makes it a prime candidate.

Thyroid Peroxidase: Thiouracil and its derivatives, like propylthiouracil (B1679721), are known inhibitors of this enzyme, which is crucial for thyroid hormone synthesis.

Reverse Transcriptase: Certain thiouracil derivatives have shown inhibitory activity against viral reverse transcriptases, suggesting a potential antiviral application.

Further computational screening against a panel of protein targets would be necessary to build a more definitive profile of the potential biological targets for this compound.

Interactions with Nucleic Acids and Components

The planar structure of the pyrimidine (B1678525) ring in thiouracil derivatives suggests a potential for interaction with nucleic acids, either through intercalation between base pairs or by binding to the grooves of DNA or RNA.

Specific computational studies on the interaction of this compound with DNA:RNA microhelixes or its effects on base pairing are not documented in the available literature. However, studies on related uracil (B121893) and thiouracil analogs provide a framework for potential interactions. The presence of the sulfur atom in the 2-position and the hydroxymethyl group at the 6-position could influence the electronic properties and steric profile of the molecule, potentially affecting its ability to form non-canonical base pairs or to interact with the sugar-phosphate backbone of nucleic acids.

While direct evidence is lacking for this compound, the general scaffold of thiouracil has been explored for its DNA interacting properties. The planar aromatic system could potentially intercalate between the base pairs of a DNA duplex. The substituents on the thiouracil ring would play a crucial role in the stability and specificity of such an interaction. The hydroxymethyl group of this compound might engage in hydrogen bonding with the phosphate (B84403) backbone or with functional groups of the bases in the major or minor groove of DNA.

Enzyme Modulation and Inhibition Studies (In Vitro Mechanistic Aspects)

In vitro enzymatic assays are essential for validating the predictions from computational studies and for elucidating the precise mechanism of enzyme inhibition.

While specific in vitro mechanistic studies on this compound are not reported, the broader family of thiouracil derivatives has been extensively studied. For example, 6-propyl-2-thiouracil is a known inhibitor of thyroid peroxidase, acting as a suicide substrate. It is enzymatically oxidized and then covalently binds to the enzyme, leading to its inactivation. It is conceivable that this compound could exhibit a similar mechanism of action against this or other oxidoreductases.

Furthermore, derivatives of 6-aminothiouracil have been utilized in the synthesis of compounds that show inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer drugs. This highlights the versatility of the substituted thiouracil scaffold in designing enzyme inhibitors. Future in vitro studies are imperative to determine if this compound modulates the activity of these or other enzymes and to understand the underlying kinetic and mechanistic details of such interactions.

Mechanistic Investigations of Enzyme-Ligand Interactions

The thiouracil core is a well-established inhibitor of several key enzymes, primarily due to the thioamide group's ability to interact with metallic centers or form stable complexes.

Thyroid Peroxidase (TPO) Inhibition : Thiouracil derivatives are classic antithyroid agents. nih.gov Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), a heme-containing enzyme responsible for oxidizing iodide to iodine, a critical step in the synthesis of thyroid hormones. nih.govacs.org The interaction is believed to involve the thioamide group of the drug acting as a substrate for TPO, leading to the formation of a stable, inactive complex that prevents the natural iodination process. acs.org

Iodothyronine Deiodinase Inhibition : Analogs such as 6-propyl-2-thiouracil are known inhibitors of iodothyronine deiodinases, enzymes that convert thyroxine (T4) to the more active triiodothyronine (T3). nih.gov Studies on 6-anilino-2-thiouracil (B1230814) derivatives showed potent inhibition of this enzyme, suggesting that the 2-thiouracil (B1096) structure serves as a robust scaffold for designing deiodinase inhibitors. nih.gov

Pyrimidine Biosynthesis Enzymes : The structural similarity of thiouracils to natural pyrimidine bases like uracil allows them to interfere with nucleotide metabolism. Research has shown that 2-thiouracil and its metabolites can inhibit enzymes involved in pyrimidine nucleotide biosynthesis, such as orotate (B1227488) phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase. nih.gov This interference disrupts the synthesis of DNA and RNA precursors, contributing to antiproliferative effects.

Structure-Activity Relationships for Enzyme Inhibition

The nature of the substituent at the C6 position of the 2-thiouracil ring is a critical determinant of inhibitory potency and selectivity.

Structure-activity relationship (SAR) studies have provided valuable insights into the design of potent enzyme inhibitors based on the 2-thiouracil scaffold. For instance, in the inhibition of human placenta iodothyronine deiodinase, substituting the 6-position with p-ethyl and p-n-butyl anilino groups resulted in compounds that were significantly more effective than the standard inhibitor, 6-propyl-2-thiouracil. nih.gov This indicates that the size and lipophilicity of the C6 substituent play a crucial role in the interaction with the enzyme's active site.

Similarly, for ecto-5′-nucleotidase (CD73), another therapeutic target, modifications to the uracil ring are key. While a 2-thiouracil modification was not tolerated in one series of nucleotide analogs, various substitutions at the 5-position of uracil were, with a rank order of potency being F > Cl, Br > I, Me. nih.gov This highlights that for different enzyme targets, the structural requirements for optimal binding of the thiouracil ring can vary significantly. The presence of the hydroxymethyl group in this compound introduces a polar, hydrogen-bonding capable moiety, which would be expected to produce distinct interactions within an enzyme's active site compared to the alkyl or aryl groups found in more commonly studied analogs.

Cell-Based Mechanistic Studies (In Vitro)

In vitro studies using cancer cell lines have illuminated the potential of thiouracil derivatives to induce cytotoxicity, halt cell proliferation, and trigger programmed cell death through various molecular pathways.

Molecular Mechanisms of Cytotoxicity and Antiproliferative Effects

Thiouracil derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. While data for this compound is not available, its close analog, 6-methyl-2-thiouracil, has been studied as a ligand in ruthenium(II) complexes, showing potent and selective cytotoxicity in myeloid leukemia cell lines, such as HL-60. nih.gov In another study, gold nanoparticles functionalized with 2-thiouracil (2-TU-AuNPs) showed enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line compared to the free drug, highlighting a synergistic effect. nih.gov

| Compound/Complex | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| cis-[Ru(6m2tu)₂(PPh₃)₂] (Complex of 6-methyl-2-thiouracil) | HL-60 (Leukemia) | Potent and selective cytotoxicity | Not specified | nih.gov |

| 2-Thiouracil-AuNPs | MDA-MB-231 (Breast Cancer) | Enhanced antiproliferative activity | IC50 decreased by 50% with irradiation | nih.gov |

| Carbocyclic analog of 2-Thiouracil | K-562 (Leukemia) | Cell growth inhibition | 150-300 times lower than 5-fluorouracil | cdnsciencepub.com |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism for the anticancer activity of many therapeutic agents is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Studies on ruthenium(II) complexes of 6-methyl-2-thiouracil in HL-60 leukemia cells have provided a detailed view of these processes. nih.gov Treatment with these complexes led to a significant increase in apoptosis, characterized by:

Phosphatidylserine Externalization : An early marker of apoptosis where a lipid flips to the outer cell membrane. nih.gov

Loss of Mitochondrial Transmembrane Potential : Disruption of the mitochondria, a key event in the intrinsic pathway of apoptosis. nih.gov

Caspase Activation : A cascade of proteases that execute the apoptotic program. Specifically, activation of initiator caspases-8 and -9, as well as the executioner caspase-3, was observed. nih.gov The apoptotic effect was reduced when a pan-caspase inhibitor was used, confirming the caspase-dependent nature of the cell death. nih.gov

While specific effects on the cell cycle have not been detailed for this analog, the induction of apoptosis is often linked to cell cycle arrest at checkpoints like G2/M, a common mechanism for anticancer drugs to halt the proliferation of malignant cells. mdpi.comjcancer.org

| Apoptotic Event | Observation | Reference |

|---|---|---|

| Caspase-3 Activation | Augmented | nih.gov |

| Caspase-8 Activation | Augmented | nih.gov |

| Caspase-9 Activation | Augmented | nih.gov |

| Mitochondrial Potential | Loss observed | nih.gov |

DNA Damage Induction and Repair Pathway Analysis

Inducing DNA damage is a cornerstone of many cancer therapies, as it can overwhelm the cell's repair capacity and trigger cell death. frontiersin.org The most severe type of lesion is the DNA double-strand break (DSB). nih.gov

The ruthenium(II) complexes of 6-methyl-2-thiouracil were found to be capable of binding to DNA and inducing DSBs in HL-60 cells. nih.gov The primary evidence for this was the observed phosphorylation of histone H2AX at serine 139 (forming γH2AX), which is a sensitive and specific marker for the formation of DNA double-strand breaks. nih.gov The cell's response to such damage typically involves the activation of complex DNA damage response (DDR) pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to repair the lesions. nih.gov If the damage is too extensive, these pathways signal to initiate apoptosis.

Signaling Pathway Analysis (e.g., MAPK cascades)

Cellular signaling pathways govern fundamental processes like proliferation, survival, and death. The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling hubs that are often dysregulated in cancer.

Mechanistic studies of the 6-methyl-2-thiouracil ruthenium(II) complexes revealed that their pro-apoptotic activity is mediated through the activation of specific stress-related MAPK pathways. nih.gov Key findings include:

Phosphorylation of JNK and p38 : Treatment of HL-60 cells with the complexes induced the phosphorylation, and thus activation, of JNK2 (T183/Y185) and p38α (T180/Y182). nih.gov

Apoptosis Attenuation : When the activity of the JNK/SAPK and p38 MAPK pathways was blocked using specific chemical inhibitors, the level of apoptosis induced by the complexes was significantly reduced. nih.gov

This demonstrates a clear mechanistic link between the compound, the induction of DNA damage, the activation of the JNK/p38 stress signaling pathways, and the subsequent execution of caspase-mediated apoptosis. nih.gov

Antimicrobial Activity at the Molecular Level

While specific research on the antimicrobial mechanisms of this compound is limited, the broader class of thiouracil derivatives has demonstrated a range of antimicrobial activities. ekb.eg This section explores the molecular interactions and biochemical mechanisms through which these related compounds exert their effects on various pathogens.

Mechanisms Against Bacterial Pathogens

Thiouracil derivatives have emerged as a class of compounds with notable antibacterial properties. ekb.eg Their mechanisms of action often involve the inhibition of essential bacterial enzymes or interference with cellular processes.

Some thiouracil derivatives, particularly those containing an acyl thiourea (B124793) moiety, have been identified as inhibitors of the bacterial SecA ATPase. researchgate.net SecA is a crucial component of the general secretion (Sec) pathway in bacteria, which is responsible for the translocation of proteins across the cytoplasmic membrane. By inhibiting SecA, these compounds disrupt protein secretion, leading to a breakdown in essential cellular functions and ultimately bacterial cell death. Molecular docking studies have suggested that these derivatives may bind to a pocket near the ATPase ATP-binding domain of SecA. researchgate.net

Furthermore, metal complexes of thiouracil derivatives have shown significant antibacterial activity. mdpi.commdpi.compreprints.orgpreprints.orgencyclopedia.pub The introduction of metal ions such as Cu(II) and Pd(II) can enhance the antimicrobial properties of the parent thiouracil ligand. mdpi.compreprints.org The mechanism for these complexes is thought to involve the chelation of the metal ion by the thiouracil derivative, which can then facilitate the disruption of bacterial cell membranes or the inhibition of key enzymes. The exact mode of action can vary depending on the metal and the specific substitutions on the thiouracil ring. For instance, some copper(II) complexes of 6-methyl-2-thiouracil have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.compreprints.org

Another proposed mechanism for certain thiouracil derivatives is the inhibition of DNA polymerase IIIC, a key enzyme in bacterial DNA replication. nih.gov This has been observed in hybrid molecules where a 6-anilinouracil (B3066259) derivative is linked to a fluoroquinolone. These hybrid compounds showed potent activity against a range of Gram-positive bacteria. nih.gov

It is important to note that the antimicrobial spectrum can be quite specific. For example, some synthesized 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles, derived from 6-alkyl-2-thiouracils, displayed marked activity against Gram-positive bacteria but were inactive against the fungus Candida albicans. thieme-connect.com

Table 1: Antibacterial Activity of Selected Thiouracil Derivatives

| Compound/Derivative Class | Target Organism(s) | Putative Mechanism of Action |

| Thiouracil derivatives with acyl thiourea moiety | Gram-positive bacteria (e.g., Bacillus amyloliquefaciens, Staphylococcus aureus, Bacillus subtilis) | Inhibition of SecA ATPase researchgate.net |

| Copper(II) complexes of 6-methyl-2-thiouracil | Gram-positive and Gram-negative bacteria | Disruption of cell membrane/enzyme inhibition mdpi.compreprints.org |

| 6-Anilinouracil-fluoroquinolone hybrids | Gram-positive bacteria | Inhibition of DNA polymerase IIIC and topoisomerase/gyrase nih.gov |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive bacteria | Not fully elucidated thieme-connect.com |

Mechanisms Against Fungal Pathogens

The antifungal activity of thiouracil derivatives has also been reported, although detailed mechanistic studies are less common than for their antibacterial counterparts. Metal complexes of thiouracil and its derivatives have shown promise as fungicidal agents. mdpi.comresearchgate.net For example, copper(II) complexes of 2-thiouracil have exhibited activity against yeasts like Saccharomyces cerevisiae. preprints.org The mechanism is likely similar to that against bacteria, involving disruption of fungal cell integrity or inhibition of essential enzymes.

Some studies have shown that while certain thiouracil derivatives possess antibacterial activity, they are inactive against fungi such as Candida albicans. thieme-connect.comresearchgate.net This suggests that the structural features required for antifungal activity may differ from those for antibacterial action.

In a broader context, pyrimidine derivatives are known to interfere with nucleic acid and protein synthesis in fungal cells. However, specific studies detailing this mechanism for this compound are not currently available.

Mechanisms Against Viral Pathogens

Thiouracil derivatives have shown potential as antiviral agents, with research highlighting their activity against various viruses, including HIV. ekb.eg

A notable mechanism of action is the inhibition of viral enzymes. For instance, certain 6-substituted acyclouridine derivatives have been found to be potent and selective inhibitors of human immunodeficiency virus type 1 (HIV-1). Similarly, 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which can be synthesized from 6-(arylhydroxymethyl)-5-alkyluracil derivatives, have demonstrated potent and selective anti-HIV-1 activity. nih.gov These compounds are believed to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and allosterically inhibiting its function.

Some studies have also indicated that 2-thiouracil itself has a limited inhibitory effect on the growth of certain viruses in culture, such as vaccinia virus and poliovirus. researchgate.net The precise molecular mechanisms for these observations are not fully elucidated but may involve interference with viral replication processes.

Additionally, thiol-containing drugs, a broad category that includes thiouracil derivatives, have been investigated for their potential antiviral effects, for example, by cleaving disulfide bonds in viral glycoproteins that are essential for cell entry. nih.gov

Table 2: Antiviral Activity of Selected Thiouracil Derivatives

| Compound/Derivative Class | Target Virus | Putative Mechanism of Action |

| 6-Substituted acyclouridine derivatives | HIV-1 | Inhibition of reverse transcriptase |

| 6-Benzyl analogs of HEPT | HIV-1 | Non-nucleoside reverse transcriptase inhibition nih.gov |

| 2-Thiouracil | Vaccinia virus, Poliovirus | Limited inhibition of viral growth researchgate.net |

Advanced Analytical Methodologies in Thiouracil Research

Chromatographic Separation and Detection Techniques (e.g., LC-MS/MS, HILIC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of thiouracil derivatives due to its exceptional sensitivity and specificity. This technique allows for the separation, identification, and quantification of analytes at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Reverse-phase liquid chromatography (RP-LC) is a common approach for separating thiouracils. For instance, methods developed for related compounds like propylthiouracil (B1679721) (PTU) utilize C18 columns with gradient elution. nih.gov The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with an acidic additive such as formic acid to improve peak shape and ionization efficiency for mass spectrometry. nih.govsielc.com Confirmation of thyreostats in various matrices is frequently achieved by extracting the residues with acetonitrile, followed by cleanup and analysis using HPLC-MS/MS. usda.gov The validation of a quantitative method for 2-thiouracil (B1096) and its analogues in bovine urine involved derivatization followed by LC-MS/MS analysis, demonstrating high trueness and precision. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS): For highly polar compounds like many thiouracils, HILIC presents a valuable alternative to reverse-phase chromatography. A HILIC-MS/MS method was developed for the simultaneous determination of several thyreostats, including 2-thiouracil and its methylated and propylated analogues. mdpi.com This study highlighted that hydrophilic partition was the dominant retention mechanism on an amide-based stationary phase. Isocratic elution was often preferred to minimize the long re-equilibration times associated with HILIC gradient methods. mdpi.com The method demonstrated good sensitivity with low limits of detection (LOD) and quantification (LOQ) for the analyzed compounds. mdpi.com

Table 1: HILIC-MS/MS Instrumental Performance for Thiouracil Analogs

| Compound | Instrumental Limit of Detection (LOD) (ng/mL) | Instrumental Limit of Quantification (LOQ) (ng/mL) |

|---|---|---|

| 2-Thiouracil | 1.5 | 4.6 |

| 6-Methyl-2-thiouracil | 3.3 | 9.9 |

Data sourced from a study on thyreostat analysis in bovine muscle tissues. mdpi.com

Electrochemical Sensing and Determination Methods

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the determination of thiouracils. These devices are typically based on measuring the current response resulting from the oxidation of the target analyte at an electrode surface.

Miniaturized electrochemical sensors, including voltammetric and amperometric types, have been successfully developed for determining 6-methyl-2-thiouracil (MTU) in meat samples. researchgate.netmdpi.com These sensors often utilize screen-printed carbon electrodes. researchgate.net The analytical procedure involves optimizing both the extraction of the analyte from the sample matrix and the electrochemical detection parameters. mdpi.com For MTU, a working potential of 1.55 V (vs. an Ag pseudo-reference electrode) was found to be optimal, providing a linear response over a specific concentration range. mdpi.com The method proved to be highly sensitive, with a detection limit significantly lower than regulatory maximums, and demonstrated good recovery rates when tested on spiked meat samples. mdpi.com The results obtained with these electrochemical sensors have shown high accuracy, comparable to those from reference methods like UV-Vis spectrophotometry. mdpi.com

Table 2: Performance Characteristics of an Electrochemical Sensor for 6-Methyl-2-thiouracil (MTU)

| Parameter | Value |

|---|---|

| Technique | Voltammetric and Amperometric Sensing |

| Working Potential | 1.55 V (vs. Ag pseudo-reference electrode) |

| Linear Range | 0 to 20 µg L⁻¹ |

| Limit of Detection | 0.13 µg L⁻¹ |

| Recovery in Spiked Samples | 85% - 95% |

Data from the development of miniaturized electrochemical sensors for MTU in meat. mdpi.com

Spectrophotometric Assays for Compound Detection and Quantification

Spectrophotometry provides a robust and widely accessible method for the quantification of chemical compounds. These assays are based on the principle that substances absorb light at specific wavelengths, with the amount of light absorbed being proportional to the concentration of the substance.

Several spectrophotometric methods have been developed for thiouracil derivatives. One such method for the determination of 6-propyl-2-thiouracil (PTU) is based on the formation of the Prussian blue complex. researchgate.net In this assay, PTU reduces Fe(III) ions to Fe(II), which then react with ferricyanide (B76249) to form the intensely colored Prussian blue product. The absorbance of this complex is measured at a wavelength of 840 nm. researchgate.net

Another approach, used as a reference method in the validation of an electrochemical sensor for 6-methyl-2-thiouracil, involves a colorimetric reaction with 2,6-dichloroquinone-4-chlorimide. mdpi.com The resulting colored product is quantified by measuring its absorbance at 435 nm. mdpi.comresearchgate.net These methods, while sometimes less sensitive than LC-MS/MS, are valuable for their simplicity and cost-effectiveness in routine analysis.

Table 3: Comparison of Spectrophotometric Methods for Thiouracil Analogs

| Analyte | Reagent(s) | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|

| 6-Propyl-2-thiouracil | Ferricyanide, Fe(III) ions | 840 nm |

| 6-Methyl-2-thiouracil | 2,6-dichloroquinone-4-chlorimide | 435 nm |

Data sourced from studies on spectrophotometric determination of thiouracils. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 6-(Hydroxymethyl)-2-thiouracil and its analogs is a cornerstone of its developmental pipeline. Future research is increasingly directed towards "green chemistry" approaches to minimize environmental impact and enhance efficiency. bohrium.comresearchgate.net This includes the exploration of one-pot multicomponent reactions, which streamline the synthesis process by combining multiple steps into a single operation, thereby reducing solvent waste and energy consumption. bohrium.comchemijournal.com

Key areas of focus for sustainable synthesis include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields. researchgate.netbohrium.com

Solvent-free reactions: Grinding or "grindstone chemistry" presents an eco-friendly alternative to traditional solvent-based methods. bohrium.com

Use of heterogeneous catalysts: Nanocrystalline MgO and other reusable catalysts are being investigated to facilitate cleaner reactions. researchgate.net

Aqueous media synthesis: Developing synthetic routes in water is a primary goal of green chemistry. bohrium.comresearchgate.net

These modern synthetic strategies not only offer environmental benefits but also provide efficient pathways to a diverse range of thiouracil derivatives for biological screening. bohrium.comchemijournal.com

Design and Development of Next-Generation Thiouracil-Based Derivatives

The versatility of the thiouracil scaffold allows for extensive structural modifications to enhance biological activity and target specificity. nih.gov The design of next-generation derivatives of this compound is a critical area of research, guided by structure-activity relationship (SAR) studies. juniperpublishers.commdpi.com

Future design strategies are likely to involve:

Bioisosteric replacements: Substituting key functional groups with bioisosteres to improve pharmacokinetic properties and target interactions. nih.govmdpi.com For instance, replacing the uracil (B121893) moiety with thiouracil can alter the molecule's electronic and steric properties, potentially leading to enhanced biological activity. mdpi.com

Hybrid molecule design: Fusing the thiouracil ring with other pharmacologically active moieties, such as triazoles, thiadiazoles, or benzothiazoles, can create hybrid compounds with synergistic or novel mechanisms of action. juniperpublishers.comnih.govresearchgate.net

Functionalization at various positions: Modifying the C4, C5, and N3 positions of the thiouracil ring has been shown to significantly impact the antithyroid activity of these compounds. nih.gov

A study on thiouracil derivatives containing a triazolo-thiadiazole moiety demonstrated that certain substitutions on the phenyl ring could enhance antibacterial activities. researchgate.net Another study focused on creating S-substituted 6-n-propylthiouracils, which showed promise as antibacterial and cytotoxic agents. researchgate.net These examples underscore the potential for discovering potent new drug candidates through rational design and derivatization.

Advanced Computational Modeling for Predictive Research and Hypothesis Generation

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and the generation of new research hypotheses. nih.govnih.gov For this compound and its derivatives, computational approaches can accelerate the identification of promising lead compounds and elucidate their mechanisms of action.

Key computational methods and their applications include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. nih.govnih.gov Docking studies have been used to investigate the binding of thiouracil derivatives to enzymes like cyclin-dependent kinase 2 (CDK2) and SecA ATPase, providing insights into their potential as anticancer and antibacterial agents. juniperpublishers.comnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel derivatives.

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and vibrational spectra of thiouracil derivatives, which can help in understanding their chemical reactivity and intermolecular interactions. researchgate.netresearchgate.net

These computational tools, when used in conjunction with experimental data, can significantly de-risk and streamline the drug development process. The paradigm of hypothesis-generating research, facilitated by large-scale data acquisition and computational analysis, allows for the discovery of unanticipated biological functions and mechanisms. nih.govnih.govresearchgate.net

Expanding Mechanistic Understanding of Molecular and Cellular Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular and cellular levels is crucial for their translation into clinical applications. While propylthiouracil (B1679721) (a related compound) is known to inhibit thyroid peroxidase, the precise molecular targets and pathways for many thiouracil derivatives remain to be fully elucidated. drugbank.com